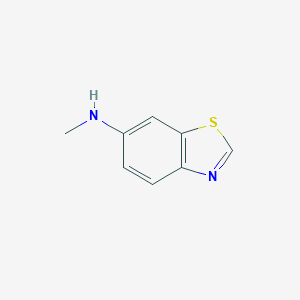

N-Methyl-1,3-benzothiazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOVHZDMEIGOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442665 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161557-60-4 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Methyl 1,3 Benzothiazol 6 Amine and Analogues

General Synthetic Strategies for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole core is a fundamental step in the synthesis of its various derivatives. Two principal strategies, cyclocondensation and ring-closing reactions, are widely employed.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in benzothiazole synthesis, typically involving the reaction of a 2-aminothiophenol derivative with a suitable electrophile. A prevalent method is the reaction of a p-substituted aniline (B41778) with potassium thiocyanate in the presence of bromine and glacial acetic acid. researchgate.net This approach, known as the Hugershoff reaction, proceeds through the in situ formation of a thiocyanatoaniline intermediate, which then undergoes cyclization to form the benzothiazole ring. The nature of the substituent on the starting aniline directs the substitution pattern on the resulting benzothiazole. For instance, starting with p-toluidine leads to the formation of 6-methyl-2-aminobenzothiazole. nih.gov

Another versatile cyclocondensation approach involves the reaction of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids or their derivatives. nih.govnih.gov The reaction with aldehydes, for example, often proceeds under acidic or thermal conditions to yield 2-substituted benzothiazoles. The specific conditions can be tailored to accommodate a wide range of functional groups on both reactants.

Ring-Closing Reactions

Intramolecular cyclization, or ring-closing reactions, provide an alternative route to the benzothiazole nucleus. These methods typically start with a pre-functionalized benzene (B151609) derivative containing both a sulfur and a nitrogen substituent ortho to each other. For instance, an o-halothioanilide can undergo intramolecular C-S bond formation to yield a benzothiazole. These reactions are often catalyzed by transition metals like copper or palladium.

Targeted Synthesis of N-Methyl-1,3-benzothiazol-6-amine

The synthesis of the specific compound this compound requires a multi-step approach, beginning with the synthesis of a suitable precursor followed by the introduction of the methyl group at the 6-amino position.

Precursor Synthesis and Functionalization Approaches

A common strategy for introducing a 6-amino group is to start with a precursor bearing a nitro group at the 6-position. For instance, 6-nitro-1,3-benzothiazole can be synthesized and subsequently reduced to 6-amino-1,3-benzothiazole. The synthesis of 6-nitro-2-aminobenzothiazole is a well-established process. nih.govresearchgate.net The reduction of the nitro group to an amino group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Alternatively, 6-aminobenzothiazole can be directly synthesized from p-phenylenediamine through the previously mentioned Hugershoff reaction.

Specific Alkylation and Amination Reactions at Designated Positions

Once 6-amino-1,3-benzothiazole is obtained, the final step is the introduction of the methyl group onto the amino functionality. Several methods can be employed for this N-methylation.

Reductive Amination: A widely used and efficient method is reductive amination. wikipedia.orgorganic-chemistry.org This one-pot reaction involves treating the primary amine (6-aminobenzothiazole) with formaldehyde in the presence of a reducing agent. wikipedia.org The reaction proceeds through the formation of an intermediate imine or hydroxymethyl derivative, which is then reduced in situ to the N-methylamine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or formic acid (Eschweiler-Clarke reaction).

Direct Alkylation: Direct alkylation with a methylating agent, such as methyl iodide, is another viable route. juniperpublishers.com This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. Careful control of the reaction conditions is necessary to favor mono-methylation and avoid the formation of the di-methylated product.

The synthesis of the closely related compound, N-methyl-6-nitro-1,3-benzothiazol-2-amine, has been reported, which upon reduction of the nitro group would yield the corresponding 6-amino derivative.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a library of diverse analogues.

The secondary amine of the N-methylamino group at the 6-position is a key site for derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Further alkylation to form tertiary amines, although this may require more forcing conditions.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.

Furthermore, the benzothiazole ring itself can be functionalized. The C2 position is particularly susceptible to nucleophilic substitution if a suitable leaving group is present. Electrophilic aromatic substitution on the benzene ring is also possible, with the directing effects of the existing substituents influencing the position of the incoming electrophile. The electron-donating nature of the N-methylamino group would likely direct electrophiles to the ortho and para positions (C5 and C7).

Below is a table summarizing potential derivatization reactions:

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride | N-acetyl-N-methyl-1,3-benzothiazol-6-amine |

| Sulfonylation | Benzenesulfonyl chloride | N-(benzenesulfonyl)-N-methyl-1,3-benzothiazol-6-amine |

| Urea Formation | Phenyl isocyanate | 1-(1,3-benzothiazol-6-yl)-1-methyl-3-phenylurea |

| Thiourea Formation | Phenyl isothiocyanate | 1-(1,3-benzothiazol-6-yl)-1-methyl-3-phenylthiourea |

These derivatization strategies highlight the versatility of the this compound scaffold as a building block for the synthesis of a wide range of novel compounds with potential applications in various fields of chemical and biological research.

Substitutions on the Benzene Moiety

Substitutions on the benzene ring of benzothiazoles are crucial for creating a diverse range of analogues. These substitutions can significantly influence the electronic and steric properties of the molecule.

A common strategy for synthesizing 6-substituted-2-aminobenzothiazoles involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid nih.gov. For instance, 2-amino-6-methylbenzothiazole can be prepared from p-toluidine orgsyn.org. The synthesis of 6-methoxy-2-aminobenzothiazole follows a similar route starting from p-anisidine semanticscholar.org.

Another approach involves the intramolecular oxidative coupling of N-arylthioureas. For example, RuCl3 can catalyze the synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas in high yields biosynth.com. Similarly, Pd(OAc)2-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas leads to the formation of 2-(dialkylamino)benzothiazoles biosynth.com.

Furthermore, functional groups on the benzene ring can be introduced or modified after the formation of the benzothiazole core. For example, 6-nitro-2-aminobenzothiazole can be synthesized and subsequently, the nitro group can be reduced to an amino group, which can then be further functionalized biosynth.com.

A direct synthesis of this compound (also known as 6-methylamino-benzothiazole) has been reported starting from 6-Trifluoroacetamidobenzothiazole. The reaction involves methylation using methyl iodide in the presence of potassium hydroxide, followed by hydrolysis of the trifluoroacetamide protecting group prepchem.com.

Table 1: Synthesis of Benzene-Substituted Benzothiazole Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluidine | 1. NH4SCN, HCl, H2O, heat; 2. H2SO4, HBr, heat | 2-Amino-6-methylbenzothiazole | 80 | jyoungpharm.org |

| p-Anisidine | NH4SCN, glacial acetic acid, Br2, 0°C | 6-Methoxy-2-aminobenzothiazole | - | researchgate.net |

| 6-Trifluoroacetamidobenzothiazole | CH3I, KOH, acetone, reflux; then H2O, reflux | This compound | - | prepchem.com |

| 4-Substituted anilines | KSCN, Br2, acetic acid | 6-Substituted-2-aminobenzothiazoles | - | nih.gov |

| N-Arylthioureas | RuCl3 (cat.) | Substituted 2-aminobenzothiazoles | up to 91 | biosynth.com |

Modifications at the Thiazole (B1198619) Ring Positions

Modifications at the thiazole ring of benzothiazoles, particularly at the 2-position, are common for introducing diverse functionalities. The 2-amino group of 2-aminobenzothiazoles serves as a versatile handle for various transformations.

N-alkylation of the exocyclic amino group is a key modification. While direct alkylation of 2-aminobenzothiazole (B30445) often leads to alkylation on the endocyclic nitrogen, the presence of certain substituents on the benzene ring or the use of specific reaction conditions can favor N-alkylation of the amino group acs.orgacs.org. For instance, N-acylated or N-alkylated 2-aminobenzothiazoles have been synthesized and evaluated for their biological activities nih.gov.

The 2-amino group can also be converted to other functional groups. For example, it can be transformed into a hydrazino group, which can then be used to synthesize various derivatives jyoungpharm.org.

Furthermore, the thiazole ring itself can undergo oxidative ring-opening under certain conditions, leading to the formation of acyl aminobenzene sulfonate esters. This reaction proceeds via the opening of the thiazole ring followed by oxidation of the sulfur atom jyoungpharm.org.

Table 2: Modifications at the Thiazole Ring of Benzothiazole Analogues

| Starting Material | Reagents and Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Alkyl halides | Nuclear N-alkylation is common | Alteration of the heterocyclic core | acs.org |

| 2-Amino-6-methylbenzothiazole | Hydrazine hydrate, ethylene glycol, reflux | 2-Hydrazino-6-methylbenzothiazole | Introduction of a hydrazino group | jyoungpharm.org |

| Benzothiazole | Magnesium monoperoxyphthalate hexahydrate (MMPP), alcohol | Acyl aminobenzene sulfonate esters | Oxidative ring-opening | jyoungpharm.org |

Formation of Schiff Bases and Hydrazino Derivatives

The 2-amino group of benzothiazoles readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines) researchgate.netnih.gov. This reaction is a versatile method for introducing a wide range of substituents at the 2-position. For example, novel Schiff's bases have been synthesized from 6-methoxy-2-aminobenzothiazole and various aldehydes and ketones researchgate.net. Similarly, Schiff bases have been prepared from 4,6-difluoro-2-aminobenzothiazole and different aromatic aldehydes acs.org.

Hydrazino derivatives of benzothiazoles are also important intermediates for further functionalization. These can be synthesized by reacting 2-aminobenzothiazoles with hydrazine hydrate jyoungpharm.org. For instance, 2-hydrazino-6-methylbenzothiazole can be prepared from 2-amino-6-methylbenzothiazole jyoungpharm.org. These hydrazino derivatives can then be reacted with acetophenones to yield further analogues jyoungpharm.org.

Table 3: Synthesis of Schiff Bases and Hydrazino Derivatives of Benzothiazoles

| Benzothiazole Derivative | Reactant | Product Type | Reference |

|---|---|---|---|

| 2-Amino-6-chloro benzothiazole | o-Vanillin | Schiff Base | researchgate.net |

| 2-Amino-6-bromo benzothiazole | o-Vanillin | Schiff Base | researchgate.net |

| 2-Amino-6-methyl benzothiazole | o-Vanillin | Schiff Base | researchgate.net |

| 4,6-Difluoro-2-aminobenzothiazole | Aromatic aldehydes | Schiff Base | acs.org |

| 2-Amino-6-methylbenzothiazole | Hydrazine hydrate | Hydrazino Derivative | jyoungpharm.org |

| 2-Hydrazino-6-methylbenzothiazole | Acetophenones | Hydrazone | jyoungpharm.org |

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating extended conjugated systems by forming carbon-carbon bonds. These reactions are widely used to synthesize biaryl and other coupled structures.

For instance, 2-amino-6-arylbenzothiazoles can be synthesized in moderate to excellent yields via Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole with various aryl boronic acids or esters . This method allows for the introduction of a variety of aryl groups at the 6-position of the benzothiazole ring, thereby extending the π-conjugated system.

Palladium-catalyzed oxidative C-H/C-H cross-coupling is another efficient method for linking benzothiazoles with other aromatic systems. For example, benzothiazoles can be coupled with thiophenes and thiazoles using a palladium catalyst mdpi.com.

These coupling reactions are instrumental in the synthesis of complex molecules with potential applications in materials science and medicinal chemistry, where extended conjugation often leads to desirable electronic and photophysical properties.

Table 4: Coupling Reactions for Extending Conjugated Systems of Benzothiazoles

| Benzothiazole Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-6-bromobenzothiazole | Aryl boronic acids/esters | Pd(0) catalyst | 2-Amino-6-arylbenzothiazoles | |

| Benzothiazoles | Thiophenes/Thiazoles | Pd catalyst | C-2 heteroarylated benzothiazoles | mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Approaches in Benzothiazole Synthesis

In recent years, there has been a significant focus on developing environmentally friendly and sustainable methods for the synthesis of benzothiazoles. These approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

One green approach is the use of water as a solvent. For example, an efficient and practical method for the one-step synthesis of benzothiazole-2-thiols has been described using water as the solvent orgsyn.org. Another sustainable method involves the use of ultrasound irradiation in solvent-free conditions, with a recyclable sulfated tungstate catalyst, for the condensation of 2-aminothiophenol with various aldehydes semanticscholar.org.

Catalyst-free synthesis at room temperature in ethanol, a green solvent, has also been developed for the preparation of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes jyoungpharm.org. Furthermore, visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes under an air atmosphere offers a greener alternative to traditional methods that require harsh oxidants.

These green chemistry approaches not only reduce the environmental impact of benzothiazole synthesis but also often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of the benzothiazole ring typically proceeds through a well-established mechanism. In the reaction of 2-aminothiophenol with aldehydes, the initial step is a nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The final step is an oxidation (dehydrogenation) to form the aromatic benzothiazole ring prepchem.com.

The N-alkylation of 2-aminobenzothiazoles can occur at either the exocyclic amino group or the endocyclic nitrogen atom. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the benzothiazole ring and the reaction conditions. In many cases, alkylation occurs preferentially on the more nucleophilic endocyclic nitrogen acs.org. However, with certain substrates and conditions, selective N-alkylation of the exocyclic amino group can be achieved acs.org.

In palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the halo-benzothiazole. This is followed by transmetalation with the organoboron reagent. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Advanced Spectroscopic and Structural Characterization of N Methyl 1,3 Benzothiazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For N-Methyl-1,3-benzothiazol-6-amine and its derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assign the specific chemical environment of each proton and carbon atom, confirming the substitution patterns on both the benzene (B151609) and thiazole (B1198619) rings.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical derivative like 2-(4-Aminophenyl)-N-methylbenzo[d]thiazol-6-amine, the N-methyl group introduces a characteristic singlet in the aliphatic region of the spectrum. nih.gov

The aromatic region for benzothiazole (B30560) derivatives is typically complex due to the coupling between protons on the benzene ring. For a 6-substituted benzothiazole, three aromatic protons are expected. The proton at position 7 (H-7) often appears as a doublet, coupled to H-5. The proton at H-5 would be a doublet of doublets (dd) due to coupling with both H-4 and H-7, and H-4 would appear as a doublet coupled to H-5. The introduction of the N-methylamino group at the C-6 position influences the chemical shifts of these aromatic protons, typically shielding them (shifting them to a higher field) compared to the unsubstituted parent benzothiazole. chemicalbook.com

For the derivative 2-(4-Aminophenyl)-N-methylbenzo[d]thiazol-6-amine, the ¹H NMR spectrum shows a singlet for the methyl protons at approximately 2.90 ppm. nih.gov The aromatic protons appear in the range of 6.70-7.82 ppm. nih.gov The amino group protons (both the -NH- of the methylamino group and any other amino substituents) would appear as broad singlets that can be exchanged with D₂O.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (Benzothiazole & Phenyl Rings) | 6.70 - 7.82 | m | - |

| NH₂ | 3.91 | s (broad) | - |

| N-CH₃ | 2.90 | s | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, one would expect to see signals for the N-methyl carbon, six carbons of the benzene ring, and two carbons of the thiazole ring (C-2, C-3a, C-7a). The chemical shift of the N-methyl carbon typically appears in the range of 30-40 ppm.

The carbons of the benzothiazole core have characteristic chemical shifts. The C-2 carbon, being adjacent to both sulfur and nitrogen, is significantly deshielded and appears downfield. The quaternary carbons (C-3a and C-7a) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The analysis of benzazoles indicates that the chemical shifts of C-4 and C-7 are particularly sensitive to the substitution pattern and electronic environment. mdpi.com

In the derivative 2-(4-Aminophenyl)-N-methylbenzo[d]thiazol-6-amine, the N-methyl carbon (N-CH₃) signal is observed at 30.0 ppm. nih.gov The aromatic and heterocyclic carbons resonate in the region from approximately 100 ppm to 163 ppm. nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 30.0 |

| Aromatic & Heterocyclic Carbons (C4, C5, C7) | 100.8 - 123.6 |

| Quaternary Carbons (C3a, C7a) & Substituted Aromatic Carbons | 135.7 - 147.4 |

| C2 (Thiazole) | 162.7 |

For an unambiguous assignment of the complex aromatic signals in this compound and its derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A COSY spectrum would show cross-peaks between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-7), allowing for a definitive assignment of the substitution pattern on the benzene ring.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon atoms to which they are directly attached. An HSQC spectrum would link each aromatic proton signal (H-4, H-5, H-7) to its corresponding carbon signal (C-4, C-5, C-7). It would also confirm the assignment of the N-methyl protons to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons. For instance, the N-methyl protons would show a correlation to the C-6 carbon, confirming the position of the methylamino group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific functional groups. For this compound, key expected absorptions include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds of the aromatic system result in a series of sharp bands in the 1500-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

C-S Stretch: The C-S bond vibration is often weak and appears in the fingerprint region, typically around 600-800 cm⁻¹.

Spectral data for related compounds, such as 2-amino-6-chlorobenzothiazole, show characteristic peaks for N-H stretching (3454 cm⁻¹), aromatic C-H stretching (3088 cm⁻¹), and C=N stretching (1632 cm⁻¹). researchgate.net Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904) show the aromatic C-H stretch around 3072 cm⁻¹ and the imine (N=CH) stretch near 1644 cm⁻¹. rjpbcs.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3455 - 3300 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100 - 3070 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Weak |

| C=N Stretch (Thiazole) | 1650 - 1630 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Variable |

| C-N Stretch | 1350 - 1250 | Medium |

| C-S Stretch | 800 - 600 | Weak-Medium |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing:

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibrations of the benzene ring typically produce strong, sharp signals in the Raman spectrum.

C-S Bond Vibrations: The C-S stretching and deformation modes of the thiazole ring are expected to be prominent Raman bands, providing clear evidence for the heterocyclic core.

C=N Stretch: The C=N stretching vibration is also Raman active and would complement the data obtained from FT-IR.

While detailed Raman spectra for this compound are not widely published, studies on related molecules like 2-amino-4-methylthiazole (B167648) demonstrate the utility of Raman spectroscopy in conjunction with theoretical calculations to fully characterize the vibrational modes of the molecule. mdpi.com The technique is crucial for observing skeletal vibrations that might be weak or absent in the FT-IR spectrum, thus providing a more complete picture of the molecular structure.

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to a molecular ion (M+•), which then undergoes characteristic fragmentation.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. future4200.comjove.comlibretexts.org In the case of the N-methylamino group, this would involve the loss of a hydrogen radical to form a resonance-stabilized iminium cation.

Another prominent fragmentation pattern for aromatic amines involves the cleavage of the bond between the methyl group and the nitrogen atom, leading to the loss of a methyl radical (•CH₃) and the formation of a stable aminobenzothiazole radical cation. docbrown.info The benzothiazole ring itself can undergo fragmentation, often initiated by the loss of small molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), leading to a series of characteristic lower mass ions. The mass spectrum of the parent compound, benzothiazole, shows characteristic fragments that can also be expected in the spectra of its derivatives. nist.govmassbank.eu The presence of an odd number of nitrogen atoms in this compound dictates that its molecular ion will have an odd m/z value, a principle known as the nitrogen rule. jove.com

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) |

| [M]+• | [C₈H₈N₂S]+• | 164 |

| [M-H]+ | [C₈H₇N₂S]+ | 163 |

| [M-CH₃]+ | [C₇H₅N₂S]+ | 149 |

| [M-HCN]+• | [C₇H₇NS]+• | 149 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound. The benzothiazole core is a chromophore that absorbs ultraviolet radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum of the parent benzothiazole shows characteristic bands corresponding to π → π* transitions. nist.gov

The introduction of substituents on the benzothiazole ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The amino group (-NH₂) at the 6-position and the N-methyl group are both auxochromes, which are electron-donating groups that can extend the conjugation of the aromatic system. This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.govnih.gov Specifically, the lone pair of electrons on the amino nitrogen can interact with the π-system of the benzothiazole ring, decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This effect is further modulated by the N-methyl group.

Studies on related benzothiazole derivatives have shown that the number and nature of substituents directly impact the λmax. nih.gov For instance, the presence of electron-donating groups like hydroxyl or methoxy (B1213986) groups leads to a noticeable bathochromic shift. nih.gov Therefore, the UV-Vis spectrum of this compound is expected to exhibit absorption maxima at longer wavelengths compared to unsubstituted benzothiazole. The solvent in which the spectrum is recorded can also influence the λmax due to solvatochromic effects. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Compound | Solvent | Expected λmax (nm) | Type of Transition |

| Benzothiazole | Ethanol | ~252, ~288, ~297 | π → π |

| This compound | Ethanol | > 300 | π → π |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study chemical species that have one or more unpaired electrons, i.e., paramagnetic species. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it can potentially be converted into a paramagnetic radical ion, for instance, by one-electron oxidation to form a radical cation.

The study of nitrogen heterocyclic radical ions by ESR can provide detailed information about the distribution of the unpaired electron's spin density across the molecule. tandfonline.comtandfonline.com The interaction of the unpaired electron with magnetic nuclei, such as ¹H and ¹⁴N, leads to hyperfine splitting in the ESR spectrum. The magnitude of the splitting constants is proportional to the spin density on the respective nucleus or its immediate neighbors. libretexts.org

If a radical cation of this compound were generated, its ESR spectrum would be expected to show hyperfine coupling to the nitrogen atoms of the benzothiazole ring and the amino group, as well as to the various protons on the aromatic ring and the methyl group. The analysis of these hyperfine splittings would allow for the mapping of the spin distribution, offering insights into the electronic structure of the radical ion. acs.org While no direct ESR studies on this compound are readily available, the principles have been well-established for a variety of nitrogen-containing heterocyclic radicals. tandfonline.comtandfonline.comacs.org

X-ray Crystallography for Solid-State Structure Determination

The benzothiazole ring system itself is planar. wikipedia.org Studies on various benzothiazole derivatives have provided a wealth of structural information. mdpi.comresearchgate.net For this compound, key structural parameters of interest would include the planarity of the benzothiazole ring system, the geometry of the N-methylamino group, and its orientation relative to the aromatic ring. It is known that in some N-methylated benzazole derivatives, the N-methylamino group can be twisted out of the plane of the heterocyclic ring. researchgate.net

Intermolecular hydrogen bonding is expected to play a significant role in the crystal lattice of this compound, likely involving the hydrogen on the amino nitrogen and the nitrogen atom of the thiazole ring of a neighboring molecule. The crystal structures of related benzothiazole derivatives often exhibit such interactions, leading to the formation of supramolecular assemblies. mdpi.com

Table 3: Representative Bond Lengths and Angles in Benzothiazole Derivatives from Crystallographic Data

| Bond/Angle | Typical Value | Reference |

| C-S bond | ~1.74 Å | mdpi.com |

| C=N bond | ~1.30 Å | mdpi.com |

| C-N bond (amino) | ~1.37 Å | researchgate.net |

| C-S-C angle | ~88° | mdpi.com |

| S-C=N angle | ~114° | mdpi.com |

Elemental Microanalysis (C, H, N, S) for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. This method provides experimental verification of the compound's empirical and molecular formula.

The experimentally determined percentages of C, H, N, and S are compared with the theoretically calculated values based on the molecular formula, C₈H₈N₂S. A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition and purity of the synthesized compound. This technique is routinely used in conjunction with spectroscopic methods to unambiguously establish the identity of a newly synthesized compound. Several reports on the synthesis of benzothiazole derivatives include elemental analysis data to confirm their composition. nih.govnih.gov

Table 4: Theoretical Elemental Composition of this compound (C₈H₈N₂S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 58.51 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.91 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.07 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 19.51 |

| Total | 164.231 | 100.00 |

Computational and Theoretical Investigations of N Methyl 1,3 Benzothiazol 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the electronic distribution and reactivity of N-Methyl-1,3-benzothiazol-6-amine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For benzothiazole (B30560) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice as it provides a good balance between accuracy and computational cost nih.govniscpr.res.inscirp.org. This hybrid functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of a basis set is also crucial for obtaining reliable results. For molecules containing elements like sulfur and nitrogen, a basis set such as 6-311++G(d,p) is often employed bohrium.com. This basis set is extensive, incorporating polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) on all atoms, which are important for accurately describing the electron distribution, especially in systems with lone pairs and potential for hydrogen bonding. Theoretical calculations on related 2-aminobenzothiazole (B30445) derivatives have successfully utilized the B3LYP/6-311++G(d,p) level of theory to optimize molecular geometries and predict spectroscopic properties bohrium.com.

Table 1: Commonly Used DFT Functionals and Basis Sets for Benzothiazole Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Functional | Basis Set | Key Features |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Hybrid functional, good accuracy for organic molecules. Includes polarization and diffuse functions. |

| CAM-B3LYP | 6-311++G(d,p) | Long-range corrected functional, suitable for studying charge transfer excitations. |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons researchgate.net. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity researchgate.net. A smaller energy gap suggests higher reactivity.

For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally delocalized over the entire molecule, with significant contributions from the thiazole (B1198619) ring. In a study of 2-aminobenzimidazole, a related heterocyclic system, the HOMO to LUMO transition was found to involve an electron density transfer from the benzimidazole (B57391) ring to the amino group researchgate.net. A similar trend would be expected for this compound.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzothiazole Analog This table is interactive. Users can sort the data by clicking on the column headers.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.66 |

Data is hypothetical and based on typical values for similar compounds.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. The ESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Green areas represent neutral potential nih.gov.

For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the thiazole ring and the nitrogen of the amino group due to the presence of lone pairs of electrons. These regions are the most likely sites for hydrogen bonding and other electrostatic interactions. The aromatic ring would exhibit a more complex potential landscape, with regions of both positive and negative potential. Similar patterns are observed in other benzothiazole derivatives, where the heteroatoms are the primary sites of negative electrostatic potential researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape and intermolecular interactions. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments, such as in solution or when bound to a protein.

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking nih.govbiointerfaceresearch.comresearchgate.net. By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein interact and whether the initial binding pose is maintained. These simulations can also provide insights into the role of solvent molecules in mediating the interaction. For instance, MD simulations of benzothiazole derivatives bound to acetylcholinesterase have been used to confirm the stability of the interactions with key amino acid residues within the enzyme's active site nih.gov.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level wjarr.comnih.govnih.gov.

For this compound and its analogs, molecular docking studies have been employed to investigate their binding to various biological targets, including enzymes and receptors. For example, derivatives of 2-aminobenzothiazole have been docked into the active sites of enzymes like PI3Kγ to explore their potential as anticancer agents biointerfaceresearch.com. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. Docking studies on benzothiazole-thiazole hybrids have shown that the nitrogen atom of the benzothiazole moiety can form hydrogen bonds with the backbone of amino acid residues in the hydrophobic pocket of protein kinases biointerfaceresearch.com.

Predicting the binding affinity of a ligand to its target is a primary goal of molecular docking. Various scoring functions are used to estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. These scoring functions take into account factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding.

Commonly used docking programs like AutoDock and Molegro Virtual Docker employ empirical or knowledge-based scoring functions to rank different binding poses and predict binding affinities. For instance, in a study of benzothiazole derivatives as potential acetylcholinesterase inhibitors, AutoDock Vina was used to calculate binding energies, which correlated well with the experimentally determined inhibitory activities nih.gov. The calculated binding energies for active compounds were in the range of -8 to -10 kcal/mol, indicating strong binding to the enzyme's active site nih.gov.

Table 3: Predicted Binding Affinities of Benzothiazole Derivatives to a Kinase Target This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Derivative A | -9.2 | Hydrogen bond with MET319, Pi-alkyl interactions |

| Derivative B | -8.5 | Hydrogen bond with TYR341, Pi-sulfur interaction |

| Derivative C | -7.8 | Hydrophobic interactions with TRP86 and PHE295 |

Data is hypothetical and based on published studies of similar compounds.

Identification of Key Interacting Residues and Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method helps in elucidating the binding mode and identifying key amino acid residues that stabilize the ligand-receptor complex. Studies on various benzothiazole derivatives have successfully identified these interactions across a range of biological targets.

For instance, a study on benzothiazole derivatives targeting mitogen-activated protein kinases (MAPKs) revealed distinct binding modes. An allosteric inhibitor with a benzothiazole moiety was found to bind to both ERK2 and p38α MAPK nih.gov. In the case of p38α MAPK, the compound formed a covalent bond with the Cysteine 162 (Cys162) residue in an allosteric site nih.gov. Computational simulations indicated that differences in the amino acid composition of this allosteric site between the two kinases were responsible for the distinct binding behaviors nih.gov.

In another investigation, potent benzothiazole derivatives were docked into the active site of the Dihydropteroate (B1496061) synthase (DHPS) enzyme. The docking results showed that the most active compounds formed two arene-H interactions with the residue Lysine 220 (Lys220) within the enzyme's binding pocket nih.gov. Similarly, molecular docking of benzothiazole-thiazole hybrids designed as p56lck inhibitors for cancer treatment provided information on binding patterns within the hinge region, allosteric site, and activation loop of the kinase biointerfaceresearch.com.

These examples demonstrate a common theme where the benzothiazole scaffold acts as a crucial anchor, while its substituents form specific hydrogen bonds, hydrophobic, and electrostatic interactions with the protein's active site. For this compound, it is plausible that the benzothiazole core would engage in π-stacking or hydrophobic interactions, while the 6-amino group and its N-methyl substituent could act as hydrogen bond donors or acceptors, depending on the specific topology and electrostatic environment of the target's binding site.

| Benzothiazole Derivative Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Allosteric Benzothiazole Inhibitor | p38α MAPK | Cys162 | Covalent Bond |

| Pyrazol-3(2H)-one Benzothiazoles | DHPS Enzyme | Lys220 | Arene-H Interaction |

| Bicyclo (Aryl Methyl) Benzamides | Dopamine Transporter (DAT) | Tyr124, Phe325, Asp46, Phe43, Phe319 | Alkyl, Hydrogen Bond, Pi-Pi |

| Benzothiazole-based Inhibitors | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity allsubjectjournal.comresearchgate.net. These models use molecular descriptors—numerical values that encode chemical information—to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds allsubjectjournal.com.

Several QSAR studies have been successfully performed on benzothiazole derivatives to understand the structural requirements for their biological activities, including antifungal, anthelmintic, and anticancer effects allsubjectjournal.comnih.govresearchgate.net. For a series of 6-substituted 2-aminobenzothiazole derivatives evaluated for antifungal activity against Candida albicans, QSAR analysis revealed that properties such as the partition coefficient (a measure of lipophilicity), the energy of the Highest Occupied Molecular Orbital (HOMO), and Van der Waals (VDW) energy were key contributors to the biological activity researchgate.net. The findings suggested that substituents that modulate these specific physicochemical properties could lead to an increase in antifungal potency researchgate.net.

Another QSAR study on benzothiazole derivatives with anthelmintic activity used multiple linear regression (MLR) to build a predictive model allsubjectjournal.com. The resulting model showed a high correlation coefficient (r = 0.8946) and cross-validated squared correlation coefficient (Q² = 0.6597), indicating good predictability allsubjectjournal.com. Such models are crucial for understanding which structural features are most important for a compound's efficacy. For 6-substituted benzothiazoles, QSAR analyses have shown that modifying substituents at this position can significantly alter lipophilicity and electronic interactions with the target binding site nih.gov.

The insights from these studies suggest that a QSAR model for this compound and its analogs would likely depend on descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies, partial charges), and steric parameters (e.g., molecular volume, surface area).

| Model Type | Statistical Parameter | Value | Key Molecular Descriptors |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Correlation Coefficient (r) | 0.8946 | Dipole Moment, LogP, Molar Refractivity, Balaban Index |

| Squared Correlation Coefficient (r²) | 0.8004 | ||

| Cross-Validated r² (Q²) | 0.6597 |

In Silico Pharmacokinetic and Toxicological Prediction Methodologies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become a critical component of modern drug design, allowing for the early assessment of a compound's drug-like properties nih.govnih.govcore.ac.ukresearchgate.net. These computational models predict various pharmacokinetic parameters and potential toxicities, helping to prioritize candidates with favorable profiles and reducing late-stage failures in drug development colab.ws.

For various series of benzothiazole derivatives, in silico ADMET properties have been extensively evaluated. These studies often begin with an assessment of fundamental physicochemical properties and compliance with established drug-likeness rules, such as Lipinski's Rule of Five researchgate.netnih.gov. For example, in a study of 2-hydroxy benzothiazole-based derivatives, all synthesized compounds were found to comply with the Lipinski rule, suggesting good potential for oral bioavailability nih.govresearchgate.net.

For this compound, it is anticipated that its relatively small size and the presence of polar functional groups would result in a favorable ADMET profile. It would likely adhere to Lipinski's rules, and its potential for CNS activity would depend on its ability to cross the blood-brain barrier, a parameter that can be readily estimated using in silico models.

| Compound Class | Lipinski's Rule of Five Violations | Predicted GI Absorption | Bioavailability Score | Blood-Brain Barrier (BBB) Penetrant |

|---|---|---|---|---|

| Pyrimidine-based 2-aminobenzothiazoles | 0 | Low (indicates good absorption) | 0.55 | Predicted Non-penetrant |

| 2-Hydroxy benzothiazole oxadiazoles | 0 | >70% | Not Reported | Not Reported |

| N-(1,3-benzothiazole-2-yl) acetamides | 0 | Good | Not Reported | Predicted Penetrant |

Pharmacological and Biological Research of N Methyl 1,3 Benzothiazol 6 Amine and Benzothiazole Derivatives

Anti-neoplastic (Anticancer/Antitumor) Activity

Benzothiazole (B30560) derivatives are recognized for their potential as anticancer agents, exhibiting efficacy against various cancer cell lines through multiple mechanisms of action. jocpr.com The benzothiazole scaffold is a key component in many compounds with potent antitumor properties. nih.gov

Mechanisms of Action in Cancer Cell Lines

The anticancer effects of benzothiazole derivatives are exerted through several cellular processes. A primary mechanism is the induction of apoptosis, or programmed cell death, which is a critical target in cancer therapy. nih.gov Studies have shown that certain benzothiazole compounds can trigger apoptosis in tumor cells, thereby inhibiting their proliferation. nih.gov For instance, some 2-arylbenzothiazole derivatives have been noted for their ability to induce apoptosis in various tumor cell lines. nih.gov

In addition to apoptosis, benzothiazole-based compounds can cause DNA damage, leading to the inhibition of cancer cell growth and triggering cell cycle arrest. This multifaceted approach, targeting fundamental cellular processes, underscores the therapeutic potential of this class of compounds in oncology.

Inhibition of Receptor Tyrosine Kinases (e.g., C-Met, EGFR)

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a common feature in many cancers, making them a prime target for anticancer drugs. Benzothiazole derivatives have been developed as potent inhibitors of several RTKs, including the Epidermal Growth Factor Receptor (EGFR) and c-Met.

Certain benzothiazole structures have been found to act as EGFR tyrosine kinase inhibitors, which can halt the uncontrolled cell proliferation driven by a hyperactive EGFR pathway. nih.govnih.gov Molecular docking studies have confirmed that benzothiazole derivatives can bind effectively to the EGFR protein, suggesting their potential application in cancer therapy. nih.govnih.gov Similarly, other derivatives have shown specificity towards inhibiting c-Met, another RTK implicated in tumor progression and metastasis.

The table below summarizes the inhibitory concentrations of selected benzothiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity | Reference |

| 4a | HCT-116 (Colon) | IC₅₀: 5.61 µM | rsc.org |

| 4a | HEPG-2 (Liver) | IC₅₀: 7.92 µM | rsc.org |

| 4a | MCF-7 (Breast) | IC₅₀: 3.84 µM | rsc.org |

| 4e | MCF-7 (Breast) | IC₅₀: 6.11 µM | rsc.org |

| 8a | MCF-7 (Breast) | IC₅₀: 10.86 µM | rsc.org |

IC₅₀ (half maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that promotes cell survival and growth. humanjournals.com Its dysregulation is one of the most frequent occurrences in human cancer, making it a significant target for drug development. humanjournals.com A number of benzothiazole derivatives have been specifically designed and synthesized to act as inhibitors of this pathway.

Researchers have developed novel series of benzothiazole compounds that function as dual inhibitors of PI3K and mTOR. aku.edu.tr For example, extensive structure-activity relationship (SAR) studies led to the identification of a potent dual inhibitor of PI3K and mTOR that demonstrated tumor growth inhibition in U-87 MG, A549, and HCT116 tumor xenograft models. Another study focused on creating benzothiazole derivatives as selective PI3K inhibitors, with the most promising compound displaying excellent anti-proliferative activity, particularly in prostate cancer cell lines. humanjournals.com These findings highlight that targeting the PI3K/Akt/mTOR pathway is a key mechanism through which benzothiazole derivatives exert their anticancer effects.

Antimicrobial Activity

In addition to their anticancer properties, benzothiazole derivatives possess a broad spectrum of antimicrobial activity. jocpr.com This makes them valuable scaffolds for the development of new agents to combat bacterial and fungal infections, a critical need given the rise of antimicrobial resistance. nih.govnih.gov The antibacterial action of these compounds often involves the inhibition of essential bacterial enzymes like DNA gyrase and dihydropteroate (B1496061) synthase. nih.govnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Benzothiazole derivatives have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov Structure-activity relationship studies have indicated that substitutions at the 2 and 6 positions of the benzothiazole nucleus are crucial for antibacterial activity. rsc.org

For instance, one study synthesized a series of benzothiazole derivatives bearing an amide moiety, with compound A07 showing broad-spectrum activity against all tested strains. rsc.org It was particularly potent against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/ml. rsc.org Another study found that benzothiazole-isatin derivatives were more effective against Gram-negative strains than Gram-positive ones, with one compound showing an excellent MIC of 3.1 μg/ml against E. coli. nih.gov Conversely, other derivatives have shown potent activity against Gram-positive bacteria, such as a BT-PhOH hybrid which exhibited a high degree of activity against Staphylococcus aureus with a MIC of 0.0063 mg/mL. researchgate.net

The table below presents the Minimum Inhibitory Concentration (MIC) of selected benzothiazole derivatives against various bacterial strains.

| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |

| A07 | S. aureus | Gram-positive | 15.6 | rsc.org |

| A07 | E. coli | Gram-negative | 7.81 | rsc.org |

| A07 | S. typhi | Gram-negative | 15.6 | rsc.org |

| A07 | K. pneumoniae | Gram-negative | 3.91 | rsc.org |

| 41c | E. coli | Gram-negative | 3.1 | nih.gov |

| 41c | P. aeruginosa | Gram-negative | 6.2 | nih.gov |

| 41c | S. aureus | Gram-positive | 12.5 | nih.gov |

| BT-PhOH | S. aureus | Gram-positive | 6.3 | researchgate.net |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antifungal Efficacy

The benzothiazole scaffold is also a promising framework for the development of new antifungal agents. nih.gov The increasing incidence of fungal infections, particularly in immunocompromised individuals, necessitates the discovery of novel antifungal compounds. nih.gov

Derivatives of benzothiazole have shown significant activity against various fungal pathogens, including multiple Candida species. jocpr.comnih.gov One study focused on modifying a potent N-Myristoyltransferase (NMT) inhibitor, resulting in benzothiazole derivatives with a significantly expanded antifungal spectrum. rsc.org Compound 6m from this series showed good inhibitory activity against a wide range of fungi, and its activity against Cryptococcus neoformans and Candida glabrata was superior to that of fluconazole. rsc.org Another study resynthesized ten benzothiazole derivatives and evaluated their antifungal properties, finding that compound 4d was the most potent against Candida krusei, with a MIC₅₀ value of 1.95 µg/mL. aku.edu.tr These studies underscore the potential of benzothiazole derivatives to serve as lead compounds for the next generation of antifungal drugs. nih.gov

The table below shows the antifungal activity of selected benzothiazole derivatives.

| Compound | Fungal Strain | MIC₅₀ (µg/mL) | Reference |

| 4d | Candida krusei | 1.95 | aku.edu.tr |

| Compound 1 | Candida krusei | 15.6 | nih.gov |

| Compound 1 | Candida albicans | 62.5 | nih.gov |

MIC₅₀ (Minimum Inhibitory Concentration 50) is the lowest concentration of an antifungal agent that inhibits 50% of the isolate's growth.

Mechanisms of Antimicrobial Action

Benzothiazole derivatives have demonstrated notable antimicrobial activity against a variety of bacterial and fungal strains. mdpi.comresearchgate.netnih.govresearchgate.net Their mechanisms of action are diverse and often target essential cellular processes in microorganisms.

One of the key mechanisms is the inhibition of crucial enzymes necessary for bacterial survival. For instance, certain benzothiazole derivatives have been identified as inhibitors of dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria. mdpi.comnih.govnih.gov By blocking this enzyme, these compounds disrupt the production of folic acid, a precursor for DNA and RNA synthesis, thereby halting bacterial growth. nih.gov Another enzymatic target for benzothiazole derivatives is the uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), which is involved in the biosynthesis of the bacterial cell wall. nih.gov Inhibition of MurB weakens the cell wall, leading to cell lysis and death. nih.gov Other targeted enzymes include peptide deformylase, dialkylglycine decarboxylase, and dihydrofolate reductase. nih.gov

Beyond enzyme inhibition, some benzothiazole derivatives are believed to exert their antimicrobial effects by disrupting the bacterial cell membrane . rsc.orgrsc.org This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. rsc.orgrsc.org Some derivatives have also been shown to interact with and damage bacterial DNA. rsc.orgrsc.org

The following table summarizes the antimicrobial activity of selected benzothiazole derivatives against various microbial strains.

| Compound | Target Organism | Mechanism of Action/Target | Activity (MIC) | Reference |

| Compound 16c | S. aureus | DHPS Inhibition | 0.025 mM | mdpi.comnih.gov |

| Compound 4b | S. typhimurium, K. pneumonia | MurB Inhibition | 25–50 µg/ml | nih.gov |

| Compound 8a, 8c | P. aeruginosa, E. coli | MurB Inhibition | 0.09–0.18 mg/ml | nih.gov |

| Compound 41c | E. coli, P. aeruginosa | Peptide Deformylase Inhibition | 3.1 µg/ml, 6.2 µg/ml | nih.gov |

| Compound 66c | P. aeruginosa, S. aureus, E. coli | Dihydropteroate Synthase Inhibition | 3.1–6.2 µg/ml | nih.gov |

| Compound A07 | S. aureus, E. coli, S. typhi, K. pneumoniae | Membrane Perturbation, DNA Binding | 15.6, 7.81, 15.6, 3.91 µg/ml | rsc.orgrsc.org |

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key factor in a multitude of diseases, driving the search for novel anti-inflammatory agents. nih.gov Benzothiazole derivatives have emerged as promising candidates in this area, with numerous studies reporting their significant anti-inflammatory and analgesic effects. nih.govresearchgate.netnih.gov

The anti-inflammatory action of benzothiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. nih.gov By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Some benzothiazole derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

The anti-inflammatory and analgesic potential of benzothiazole derivatives is evaluated using a variety of established in vitro and in vivo models. nih.govresearchgate.netresearchgate.netscielo.brscielo.br

In Vitro Assessment:

Cyclooxygenase (COX) Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its mechanism of action and selectivity. nih.gov

Cytokine Release Assays: These assays, often using cell lines like RAW264.7 macrophages, measure the reduction in the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence of the test compound after stimulation with an inflammatory agent like lipopolysaccharide (LPS). nih.gov

Red Blood Cell (RBC) Membrane Stabilization Assay: This method assesses the ability of a compound to protect RBC membranes from hypotonicity-induced lysis, which is an indicator of its anti-inflammatory activity.

In Vivo Assessment:

Carrageenan-Induced Paw Edema Test: This is a widely used model of acute inflammation where an inflammatory agent (carrageenan) is injected into the paw of a rodent, and the reduction in swelling upon treatment with the test compound is measured over time. nih.govresearchgate.netscielo.br

Acetic Acid-Induced Writhing Test: This model is used to evaluate peripheral analgesic activity. The test compound's ability to reduce the number of abdominal constrictions (writhing) induced by an injection of acetic acid is measured. scielo.br

Hot Plate Test: This method assesses central analgesic activity by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of an analgesic effect. researchgate.net

Formalin Test: This test can differentiate between neurogenic and inflammatory pain by observing the animal's response to a formalin injection in two distinct phases. scielo.brscielo.br

The following table presents data from in vivo studies on the anti-inflammatory and analgesic activities of selected benzothiazole derivatives.

| Compound | Assay | Result | Reference |

| Compound 17c | Carrageenan-Induced Paw Edema | 80% inhibition at 3h | nih.gov |

| Compound 17i | Carrageenan-Induced Paw Edema | 78% inhibition at 3h | nih.gov |

| Compound 17i | Acetic Acid-Induced Writhing | ED50 = 69 µM/kg after 2h | nih.gov |

| Compound 4f | Carrageenan-Induced Paw Edema | 85.31% inhibition | nih.gov |

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.orgnih.govresearchgate.netrsc.orgresearchgate.nettandfonline.comresearchgate.nettandfonline.comnews-medical.net This has spurred the search for new anti-tubercular agents with novel mechanisms of action, and benzothiazole derivatives have shown significant promise in this area. nih.govrsc.orgnih.govresearchgate.netrsc.orgresearchgate.nettandfonline.comresearchgate.nettandfonline.comnews-medical.net

A key target for many anti-tubercular benzothiazole derivatives is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govrsc.orgacs.orgnih.govnih.govtandfonline.com DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are essential for the survival of the bacterium. acs.orgnih.govtandfonline.com Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. acs.orgnih.govnih.gov

Benzothiazinones (BTZs), a class of benzothiazole-related compounds, are known to be potent inhibitors of DprE1. nih.gov They act as prodrugs that are activated within the mycobacterium to form a reactive nitroso species, which then covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition. nih.gov Other benzothiazole derivatives have been developed as non-covalent inhibitors of DprE1. acs.org

Another potential target for some benzothiazole derivatives is the mycobacterial mycolic acid transporter, MmpL3. nih.gov

The table below shows the anti-tubercular activity of selected benzothiazole derivatives.

| Compound | Target Strain(s) | Target Enzyme | Activity (MIC) | Reference |

| Compound 5c | M. tuberculosis (sensitive, MDR, XDR) | DprE1 (putative) | 0.24 µg/mL (sensitive), 0.98 µg/mL (MDR), 3.9 µg/mL (XDR) | nih.govresearchgate.nettandfonline.com |

| Compound 15 | M. tuberculosis (sensitive, MDR, XDR) | DprE1 (putative) | 0.48 µg/mL (sensitive), 1.95 µg/mL (MDR), 7.81 µg/mL (XDR) | nih.govresearchgate.nettandfonline.com |

| Compound 7a | M. tuberculosis H37Rv | DprE1 | 0.08 µM | nih.gov |

| Compound 7g | M. tuberculosis H37Rv | DprE1 | 0.08 µM | nih.gov |

| CRS400393 | M. tuberculosis | MmpL3 (putative) | ≤ 0.12 µg/mL | nih.gov |

The emergence of drug resistance in M. tuberculosis is a significant challenge. rsc.orgresearchgate.net Resistance to anti-TB drugs, including benzothiazoles, can arise from various mechanisms, primarily through spontaneous mutations in the genes encoding the drug target. rsc.orgresearchgate.net For instance, mutations in the dprE1 gene can lead to resistance to DprE1 inhibitors. nih.gov

Strategies to combat drug resistance include:

Development of novel derivatives: Synthesizing new benzothiazole derivatives with modified structures can help overcome existing resistance mechanisms. By altering the chemical scaffold, it may be possible to create compounds that are not recognized by the resistance-conferring mutated target or that have a different mode of action altogether. nih.govtandfonline.com

Combination therapy: Using benzothiazole derivatives in combination with other anti-TB drugs that have different mechanisms of action is a crucial strategy. This approach can enhance efficacy and reduce the likelihood of resistance developing.

Targeting multiple pathways: Designing hybrid molecules that can inhibit more than one essential pathway in M. tuberculosis, such as both DprE1 and thymidine (B127349) monophosphate kinase (TMPKmt), could provide a synergistic effect and be more resilient to the development of resistance. nih.gov

Anticonvulsant Activity and Central Nervous System (CNS) Effects

Epilepsy is a common neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. nih.gov Benzothiazole derivatives have garnered significant attention for their potential as anticonvulsant agents. nih.gov

The anticonvulsant activity of benzothiazole derivatives is thought to be mediated through various mechanisms within the central nervous system. Some derivatives may act by modulating the activity of ion channels, such as sodium and calcium channels, which play a crucial role in neuronal excitability. Others may interact with neurotransmitter systems, for example, by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) or by inhibiting the excitatory effects of glutamate. The benzothiazole-containing drug Riluzole, for instance, is known to have a phenytoin-like spectrum of anticonvulsant activity.

The evaluation of anticonvulsant activity is typically carried out using standard animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test identifies compounds that can prevent the spread of seizures, while the scPTZ test is a model for absence seizures and identifies compounds that can raise the seizure threshold. Neurotoxicity is often assessed using the rotarod test.

The table below summarizes the anticonvulsant activity of selected benzothiazole derivatives.

| Compound | MES Test (ED50) | scPTZ Test (ED50) | Neurotoxicity (TD50) | Reference |

| Compound 9 | Potent activity | - | - | acs.org |

| Compound 8 | - | Potent activity | - | acs.org |

| Compound B7 | - | - | - | nih.gov |

Antidiabetic, Antileishmanial, and Antimalarial Investigations

Benzothiazole derivatives have been investigated for their potential in treating a range of systemic diseases, including diabetes, leishmaniasis, and malaria.

Antidiabetic Activity: Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant in vivo antidiabetic activity by lowering plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. ed.ac.uknih.govsigmaaldrich.com The mechanism of action for some of these compounds is believed to be the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. ed.ac.ukresearchgate.net Docking studies have suggested that the most active of these compounds can form hydrogen bonds with key amino acid residues within the enzyme's catalytic site. ed.ac.uk The presence of a methyl group at the C-4 position and a methoxy (B1213986) group at the C-6 position of the benzothiazole ring has been associated with potent 11β-HSD1 inhibition. researchgate.net Furthermore, some benzothiazole derivatives have shown significant α-amylase inhibition, indicating another potential pathway for their antidiabetic effects. nih.gov

Antileishmanial Activity: Research has shown that benzothiazole derivatives possess antileishmanial properties. jchemrev.comresearchgate.netiaea.org In one study, a series of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and evaluated for their in vitro antileishmanial activity. nih.govresearchgate.net Notably, two derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, exhibited selective antileishmanial activity, particularly against the amastigote stage of the parasite. nih.govresearchgate.net The addition of a benzothiazole group to the parent acridinone (B8587238) ring appeared to enhance antileishmanial potential. nih.govresearchgate.net Another study on various benzothiazole derivatives found that compounds with hydroxyl groups on the phenyl ring showed significant activity. researchgate.net

Antimalarial Activity: Benzothiazole analogs are considered promising candidates for the treatment of malaria. nih.gov A systematic review of the literature identified numerous benzothiazole derivatives with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The mechanisms of action are varied, including the inhibition of Plasmodium falciparum enzymes. nih.gov Structure-activity relationship studies have highlighted that the substitution pattern on the benzothiazole scaffold is critical for its antimalarial efficacy. nih.gov For instance, some rhodacyanine dyes incorporating a benzothiazole moiety have demonstrated significant and selective antimalarial activity. jchemrev.com

Table 1: Investigated Biological Activities of Selected Benzothiazole Derivatives

| Compound Class | Biological Activity | Key Findings |

|---|---|---|

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Antidiabetic | Significant lowering of plasma glucose; inhibition of 11β-HSD1. ed.ac.uknih.govresearchgate.net |

| (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | Antileishmanial | Selective activity against amastigotes; enhanced by benzothiazole moiety. nih.govresearchgate.net |

| Various Benzothiazole Analogs | Antimalarial | Potent antiplasmodial activity; mechanism includes enzyme inhibition. nih.gov |

Antioxidant and Anti-HIV Properties

The benzothiazole nucleus is also a key feature in compounds investigated for their antioxidant and antiviral capabilities.

Antioxidant Properties: Many benzothiazole derivatives have been recognized for their antioxidant effects. jchemrev.comnih.gov These compounds are of interest for their potential to mitigate skin damage caused by oxidative stress. nih.gov Studies on benzothiazole derivatives bearing five-membered rings (pyrrole, thiophene, furan) at the 2-position have demonstrated multifunctional profiles, including significant antioxidant and photoprotective properties. nih.gov Certain derivatives have shown excellent UVB filtering capacity, surpassing that of some commercially available sunscreen agents. nih.gov

Anti-HIV Properties: The benzothiazole scaffold is integral to various compounds with demonstrated anti-HIV activity. jchemrev.comnih.gov Research has explored different classes of benzothiazole derivatives as potential HIV-1 inhibitors. For example, some benzothiazolyl-coumarin hybrids have shown potent antiviral activity against wild-type HIV-1. nih.gov A benzothiazolyl compound incorporating an indole (B1671886) moiety was identified as a potent antiretroviral agent, inhibiting HIV-1 entry into cells. nih.gov Additionally, N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been synthesized and evaluated, with some showing promising anti-HIV activity. nih.gov The substitution of a 1-(1,3-benzothiazol-2-yl)piperazine at the C-7 position of certain quinolone derivatives has also proven advantageous for anti-HIV activity. nih.gov

Neuroprotective and Neurodegenerative Disorder Research

Benzothiazole derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. researchgate.netnih.gov The neuroprotective effects of these compounds are a key area of focus. researchgate.net Riluzole, or 2-amino-6-(trifluoromethoxy)benzothiazole, is a notable example used in the treatment of amyotrophic lateral sclerosis due to its neuroprotective properties. nih.gov

Research into novel benzothiazole derivatives has identified compounds with dual activities, such as inhibiting both acetylcholinesterase (AChE) and histamine (B1213489) H3 receptor (H3R), which could offer synergistic therapeutic benefits for Alzheimer's disease. nih.gov Furthermore, some thiazole (B1198619) derivatives have been shown to protect against amyloid-β-induced oxidative stress in the hippocampus, a key brain region affected in Alzheimer's disease. nih.gov These compounds can attenuate the production of inflammatory cytokines and reduce markers of oxidative damage. nih.gov The neuroprotective mechanism may involve the upregulation of the Nrf2/HO-1 pathway, which helps maintain redox balance in the brain. nih.govlidsen.com

Other Investigated Biological Activities (e.g., Anthelmintic, Antiparasitic, Antiviral, Entomological)

The versatility of the benzothiazole scaffold extends to a wide array of other biological activities.

Anthelmintic Activity: Certain 2-amino-6-substituted benzothiazoles have been synthesized and evaluated for their anthelmintic properties. researchgate.net

Antiparasitic Activity: Beyond malaria and leishmaniasis, benzothiazole derivatives have shown broader antiparasitic potential. For instance, some 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have been evaluated against Plasmodium falciparum and Leishmania donovani. mdpi.com